methyl 3-methoxy-2,2-dimethylpropanoate
Overview
Description
Methyl 3-methoxy-2,2-dimethylpropanoate is an organic compound with the molecular formula C7H14O3. It is a methyl ester derivative of 3-methoxy-2,2-dimethylpropanoic acid. This compound is known for its applications in various chemical syntheses and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methoxy-2,2-dimethylpropanoate can be synthesized through the esterification of 3-methoxy-2,2-dimethylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process where the reactants are fed into a reactor, and the product is continuously removed to drive the reaction to completion. This method enhances efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 3-methoxy-2,2-dimethylpropanoic acid.
Reduction: 3-methoxy-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-methoxy-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is explored for its potential in drug development and pharmaceutical formulations.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets depending on the context of its use. In chemical reactions, it acts as a reactant that undergoes transformation through various pathways such as esterification, oxidation, and reduction. The pathways involved are typically dictated by the functional groups present and the reaction conditions.
Comparison with Similar Compounds
- Methyl 3-hydroxy-2,2-dimethylpropanoate
- Ethyl 3-methoxy-2,2-dimethylpropanoate
- Methyl 2,2-dimethyl-3-methoxypropionate
Comparison: Methyl 3-methoxy-2,2-dimethylpropanoate is unique due to its methoxy group, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the methoxy group can influence the compound’s solubility, boiling point, and reactivity in substitution reactions. This makes it particularly valuable in specific synthetic applications where such properties are desired.
Properties
IUPAC Name |
methyl 3-methoxy-2,2-dimethylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,5-9-3)6(8)10-4/h5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPVQVXXTIVHIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558723 | |
Record name | Methyl 3-methoxy-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25307-88-4 | |
Record name | Methyl 3-methoxy-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50558723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.